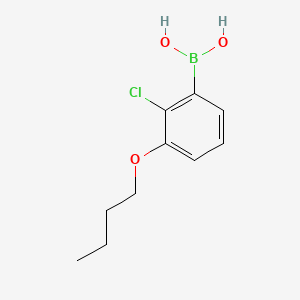

3-Butoxy-2-chlorophenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-butoxy-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJMMBBEXLZVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681531 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-58-0 | |

| Record name | (3-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed synthetic route based on established and widely-published methodologies for the synthesis of analogous arylboronic acids. A specific, peer-reviewed synthesis for 3-Butoxy-2-chlorophenylboronic acid has not been identified in the public domain. Therefore, this guide should be considered a theoretical and practical framework, subject to optimization and validation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 3-butoxy-2-chlorophenyl moiety into a wide range of organic molecules, a common strategy in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the preparation of the key intermediate, 1-bromo-3-butoxy-2-chlorobenzene.

Overall Reaction Scheme

The proposed synthesis is a two-step process:

Step 1: Williamson Ether Synthesis of 1-bromo-3-butoxy-2-chlorobenzene

Step 2: Grignard Reaction and Borylation to yield this compound

Quantitative Data Summary

The following table summarizes the stoichiometry and expected yields for the proposed synthesis.

| Step | Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Expected Yield (%) | Product Amount (g) |

| 1 | 2-Bromo-6-chlorophenol | 207.45 | 1.0 | 20.75 g | 85-95 | 22.4 - 25.0 |

| 1-Bromobutane | 137.02 | 1.2 | 19.73 g (15.5 mL) | |||

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 20.73 g | |||

| Acetone | 58.08 | - | 250 mL | |||

| 2 | 1-Bromo-3-butoxy-2-chlorobenzene | 264.54 | 1.0 | 26.45 g | 70-80 | 17.7 - 20.2 |

| Magnesium (Mg) turnings | 24.31 | 1.1 | 2.67 g | |||

| Triisopropyl borate | 188.08 | 1.2 | 22.57 g (26.8 mL) | |||

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL |

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All glassware should be oven-dried before use, and anhydrous solvents should be used where specified.

Step 1: Synthesis of 1-bromo-3-butoxy-2-chlorobenzene

Methodology: This procedure employs the Williamson ether synthesis, a reliable method for the preparation of ethers from an organohalide and a deprotonated alcohol.

Materials and Reagents:

-

2-Bromo-6-chlorophenol

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-chlorophenol (20.75 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and anhydrous acetone (250 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (19.73 g, 15.5 mL, 120 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-3-butoxy-2-chlorobenzene as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

Methodology: This step involves the formation of a Grignard reagent from 1-bromo-3-butoxy-2-chlorobenzene, followed by reaction with triisopropyl borate and subsequent acidic hydrolysis to yield the desired boronic acid.

Materials and Reagents:

-

1-Bromo-3-butoxy-2-chlorobenzene

-

Magnesium (Mg) turnings

-

Iodine (a single crystal, as initiator)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Reflux condenser with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Assemble a 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

-

Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3-butoxy-2-chlorobenzene (26.45 g, 100 mmol) in anhydrous THF (100 mL).

-

Add a small portion (approx. 10 mL) of the solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (22.57 g, 26.8 mL, 120 mmol) in anhydrous THF (100 mL) dropwise to the cold Grignard reagent, maintaining the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurrying in hexane to afford this compound as a white to off-white solid.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the proposed synthesis of this compound.

physicochemical properties of 3-Butoxy-2-chlorophenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. Boronic acids are a class of compounds of significant interest in medicinal chemistry and drug development due to their unique chemical reactivity and biological activity.[1][2] They serve as versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in approved drugs like the proteasome inhibitor Bortezomib.[1][3] Understanding the fundamental properties of substituted phenylboronic acids like the title compound is crucial for its effective application in research and development.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1256345-58-0 | [4][5] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [5][6] |

| Molecular Weight | 228.48 g/mol | [6][7][8] |

| Purity | Typically ≥97% | [4] |

| Appearance | White to light yellow crystalline powder (inferred) | [9][10] |

| Melting Point | Data not available. (For comparison: 3-Chlorophenylboronic acid: 185-189 °C; 5-Butoxy-2-fluorophenylboronic acid: 75-80 °C) | [9][11] |

| Boiling Point | Data not available. (Predicted for 3-Chlorophenylboronic acid: 311.4±44.0 °C) | [10] |

| Solubility | Poor solubility in water; soluble in organic solvents such as methanol, ether, THF, DMSO, and DMF (inferred from similar compounds). | [10] |

| pKa | Data not available. (Aryl boronic acids typically have a pKa between 4 and 10). | [1] |

| InChI Key | UYJMMBBEXLZVST-UHFFFAOYSA-N | [4] |

Chemical Structure and Identification

The structure of this compound features a phenyl ring substituted with a boronic acid group, a chlorine atom, and a butoxy group.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following sections describe general and widely accepted methodologies for the synthesis, purification, and analysis of similar arylboronic acids.

General Synthesis via Grignard Reaction

A common method for preparing chlorophenylboronic acids involves the formation of a Grignard reagent followed by reaction with a trialkyl borate.[12]

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

-

Grignard Reagent Formation: Magnesium turnings are activated in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvent (e.g., THF or diethyl ether) is added, followed by a small crystal of iodine as an initiator. The corresponding aryl halide (e.g., 1-bromo-3-butoxy-2-chlorobenzene) is added dropwise to maintain a gentle reflux.

-

Boration: The freshly prepared Grignard reagent is cooled to a low temperature (typically -70 °C) and added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or tributyl borate) in an anhydrous solvent.[12]

-

Hydrolysis: After stirring for several hours, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl).

-

Workup and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification by Recrystallization

Arylboronic acids often contain their corresponding boroxine (anhydride trimer) as an impurity, which can be removed by recrystallization from water.[13]

Methodology:

-

The crude arylboronic acid is suspended in water in a conical flask.[13]

-

The suspension is heated to boiling with vigorous stirring until the solid is fully dissolved.[13]

-

The hot solution is filtered by gravity through filter paper to remove any insoluble impurities.[13]

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[13]

-

The resulting crystals are collected by vacuum filtration, washed with cold water, and dried under high vacuum.[13]

Spectroscopic Analysis (NMR)

Obtaining clean Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to the equilibrium between the monomeric acid and its oligomeric anhydride forms (boroxines), which can lead to complex or broad signals.[14]

Methodology to Overcome Oligomerization:

-

To obtain a clear spectrum of the monomeric acid, the sample can be dissolved in deuterated methanol (CD₃OD). The alcohol solvent helps to break up the boroxine trimers. The acidic B-OH protons will exchange with the solvent, making them unobservable, but the aromatic and aliphatic signals will be sharp and well-resolved.[14]

-

Alternatively, heating the sample under vacuum can drive the equilibrium towards the boroxine trimer, which may provide a different but interpretable spectrum.[14]

Biological Relevance and Potential Applications

Boronic acids are recognized as privileged structures in medicinal chemistry. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophiles present in the active sites of enzymes, such as the hydroxyl group of a serine residue.[1] This property makes them effective transition-state analog inhibitors.

Bortezomib, a boronic acid-containing dipeptide, was the first proteasome inhibitor approved for treating multiple myeloma.[2][3] Other approved boron-containing drugs include vaborbactam (a β-lactamase inhibitor) and crisaborole (a phosphodiesterase 4 inhibitor).[3][15] this compound, as a substituted arylboronic acid, is a valuable building block for synthesizing more complex molecules with potential therapeutic activities, including but not limited to inhibitors for serine proteases, antivirals, and anti-inflammatory agents.[15][16]

Caption: Boronic acid inhibiting a serine protease via a tetrahedral intermediate.

Safety and Handling

Based on safety data sheets (SDS) for similar chlorophenylboronic acids, this compound should be handled with care.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][17] Use a respirator if dust is generated.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Avoid formation of dust and aerosols.[6] Use only in a well-ventilated area, such as a chemical fume hood.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

This guide provides a foundational understanding of this compound for its application in scientific research and drug discovery. The combination of its physicochemical properties and the versatile reactivity of the boronic acid moiety makes it a valuable compound for synthetic and medicinal chemists.

References

- 1. mdpi.com [mdpi.com]

- 2. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 4-tert-Butoxy-3-chlorophenylboronic acid | C10H14BClO3 | CID 177691040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 3-氯苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 11. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]

- 12. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. reddit.com [reddit.com]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-chlorophenylboronic acid, with the CAS number 1256345-58-0 , is a substituted arylboronic acid.[1][2][3] This class of organic compounds is of significant interest in medicinal chemistry and organic synthesis, primarily for its utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of the butoxy and chloro substituents on the phenyl ring allows for fine-tuning of the molecule's steric and electronic properties, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This technical guide provides an in-depth overview of the available data on this compound, a representative synthetic protocol, and its application in the widely used Suzuki-Miyaura coupling reaction.

Physicochemical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, the following table summarizes its key computed and reported properties.

| Property | Value | Reference |

| CAS Number | 1256345-58-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [1][4] |

| Molecular Weight | 228.48 g/mol | [1][4] |

| Appearance | White to off-white powder (typical for arylboronic acids) | General knowledge |

| Purity | ≥95% (typical commercial purity) | [2] |

| Storage Conditions | Refrigerated (2-8 °C) | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [5] |

Synthesis of this compound: An Exemplary Protocol

Detailed experimental procedures for the synthesis of this compound are not extensively published. However, a common and effective method for the preparation of substituted phenylboronic acids is through the reaction of a corresponding Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7][8] The following is a representative protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

Caption: A plausible synthetic route to this compound.

Materials:

-

1-Bromo-3-butoxy-2-chlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-3-butoxy-2-chlorobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromo-compound solution to the magnesium suspension and initiate the reaction (slight warming may be necessary).

-

Once the reaction starts, add the remaining bromo-compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

-

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[9][10][11] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

General Reaction Scheme:

Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not abundant, its chemistry can be understood within the broader context of substituted arylboronic acids. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to incorporate this versatile building block into their synthetic strategies.

References

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.1256345-58-0 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. eMolecules this compound | 1256345-58-0 | MFCD17015727 | Fisher Scientific [fishersci.com]

- 4. aaronchem.com [aaronchem.com]

- 5. CAS:480438-56-0, 3-氯-4-异丙氧基苯基硼酸-毕得医药 [bidepharm.com]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 3-Butoxy-2-chlorophenylboronic acid. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data analysis strategies are presented to guide researchers in confirming the molecular structure of this important building block in organic synthesis and drug discovery.

Compound Identification and Properties

A foundational step in structure elucidation is the compilation of fundamental physicochemical properties. The following table summarizes the key identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1256345-58-0 |

| Molecular Formula | C₁₀H₁₄BClO₃ |

| Molecular Weight | 228.48 g/mol |

| Chemical Structure |

Spectroscopic Data for Structure Confirmation

The confirmation of the chemical structure of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation is crucial for obtaining a clean spectrum of the monomeric species.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~8.20 | s (broad) | 2H | B(OH)₂ |

| ~4.10 | t | 2H | -OCH₂- |

| ~1.75 | m | 2H | -OCH₂CH₂ - |

| ~1.45 | m | 2H | -CH₂CH₂ CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C-O |

| ~135 | Ar-C-Cl |

| ~130 | Ar-C-B |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~70 | -OCH₂- |

| ~30 | -OCH₂C H₂- |

| ~19 | -CH₂C H₂CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 228/230 | 100/33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 171/173 | 40/13 | [M - C₄H₉]⁺ |

| 155/157 | 60/20 | [M - C₄H₉O]⁺ |

| 127 | 25 | [C₆H₄B(OH)₂]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (B(OH)₂) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1600, 1470 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : The analysis is performed on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typically, 16 scans are sufficient with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. A larger number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is used.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition : Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis : Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : The analysis is performed on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Place the KBr pellet in the sample holder. Acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The conclusive identification of this compound is achieved through a logical and integrated analysis of all spectroscopic data.

This integrated approach, combining molecular weight and formula determination from mass spectrometry, functional group identification from IR spectroscopy, and detailed connectivity information from NMR spectroscopy, provides unambiguous confirmation of the structure of this compound. This guide serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

An In-depth Technical Guide to 3-Butoxy-2-chlorophenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxy-2-chlorophenylboronic acid is a specialized organic compound that has garnered attention in the field of medicinal chemistry, particularly as a key building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers steric and electronic properties that are advantageous for creating complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors, which are promising candidates for cancer immunotherapy.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Weight | 228.48 g/mol |

| Molecular Formula | C₁₀H₁₄BClO₃ |

| CAS Number | 1256345-58-0 |

Table 1: Physicochemical Properties of this compound

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-3-butoxy-2-chlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Grignard Reagent Formation (or Lithiation): A solution of 1-bromo-3-butoxy-2-chlorobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the corresponding aryllithium species.

-

Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to slowly warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound as a solid.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: Synthesis of ENPP1 Inhibitors

A significant application of this compound is in the synthesis of small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[1][2] By inhibiting ENPP1, the concentration of the STING agonist 2'3'-cGAMP can be increased, leading to enhanced anti-tumor immunity.[3]

Signaling Pathway: The Role of ENPP1 in the cGAS-STING Pathway

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize the biaryl core of many ENPP1 inhibitors.[4] This reaction is a powerful and versatile method for forming carbon-carbon bonds.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for ENPP1 Inhibitor Synthesis

Materials:

-

A suitable aryl or heteroaryl halide (e.g., a substituted pyrimidine chloride)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and heating equipment

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 equivalent), this compound, the base, and the solvent.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound, a key intermediate for the final ENPP1 inhibitor.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery. Its application in the synthesis of ENPP1 inhibitors highlights its importance in the development of next-generation cancer immunotherapies. The detailed protocols and diagrams provided in this guide are intended to facilitate its effective use in the research and development of novel therapeutic agents.

References

- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of 3-Butoxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Butoxy-2-chlorophenylboronic acid. Due to the limited availability of specific stability studies for this compound, this document combines information from its Safety Data Sheet (SDS) with established principles of arylboronic acid stability to offer a robust framework for its handling, storage, and use in research and development.

Core Stability and Storage Profile

This compound is a chemical compound used in laboratory settings for the manufacture of other chemical compounds.[1] Its stability is crucial for ensuring the reliability and reproducibility of experimental results. The compound is confirmed to be stable under recommended storage conditions.[1]

Proper storage is paramount to maintaining the integrity of this compound. The primary recommendation is to store the compound in a temperature-controlled environment.

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [1] |

| Container | Keep in suitable, closed containers for disposal. | [1] |

| Atmosphere | Avoid formation of dust and aerosols. | [1] |

General Handling and Safety Precautions

While this guide focuses on stability and storage, proper handling is intrinsically linked to maintaining compound integrity. The following precautions should be observed:

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[1]

-

Ventilation: Use in a well-ventilated area to avoid the formation of dust and aerosols.[1]

-

Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]

Understanding the Stability of Arylboronic Acids

Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways. While specific data for this compound is not extensively published, the following general principles are highly relevant.

-

Oxidative Degradation: Boronic acids can be susceptible to oxidation, particularly in solution and at physiological pH.[2] The rate of oxidation can be influenced by the presence of reactive oxygen species.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH and the presence of certain metals.

-

Anhydride Formation (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

The stability of boronic acids is also influenced by the electronic properties of the substituents on the aromatic ring.[3] Electron-withdrawing groups can affect the pKa and, consequently, the stability of the boronate anion.[3]

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound under various stress conditions. These are based on standard pharmaceutical stability testing guidelines.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.[4]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.[4]

-

Oxidative Degradation: Treat the stock solution with a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature for a specific duration.[4]

-

Thermal Degradation: Expose the solid compound or its solution to elevated temperatures (e.g., 80°C).[4]

-

Photostability: Expose the solid compound or its solution to UV light, following ICH Q1B guidelines.[4]

-

-

Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. If necessary, neutralize the samples and dilute them to an appropriate concentration for analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

The following tables illustrate how quantitative data from such stability studies could be presented.

Table 1: Stability of this compound in Solution under Various pH Conditions

| pH | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | Degradation (%) |

| 2 (0.01 N HCl) | 60 | 24 | 99.5 | 98.0 | 1.5 |

| 7 (Water) | 60 | 24 | 99.5 | 99.2 | 0.3 |

| 12 (0.01 N NaOH) | 60 | 24 | 99.5 | 95.5 | 4.0 |

Table 2: Stability of Solid this compound under Stress Conditions

| Condition | Duration | Initial Purity (%) | Final Purity (%) | Degradation (%) |

| 80°C | 7 days | 99.5 | 98.9 | 0.6 |

| High Humidity (90% RH) | 7 days | 99.5 | 99.1 | 0.4 |

| UV Light Exposure | 24 hours | 99.5 | 99.3 | 0.2 |

Visualizing Stability and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and analysis of this compound.

Caption: Logical relationship between storage conditions and compound stability.

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific, in-depth stability data for this compound is not widely published, the available Safety Data Sheet provides clear guidance on its storage. By adhering to the recommended storage conditions of 2-8°C in a closed container and following standard laboratory safety protocols, the integrity of the compound can be maintained. For applications requiring a more detailed understanding of its stability profile, the general principles and experimental protocols for arylboronic acids outlined in this guide provide a solid foundation for further investigation.

References

Commercial Suppliers and Technical Profile of 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-chlorophenylboronic acid (CAS No. 1256345-58-0) is a substituted arylboronic acid, a class of compounds that are pivotal in modern organic synthesis.[1] Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules and functional materials, making arylboronic acids like this compound valuable intermediates in drug discovery and development.[1] This technical guide provides an overview of the commercial availability of this compound, its physicochemical properties, relevant safety information, and representative experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions.

Commercial Availability

A number of chemical suppliers offer this compound, typically on a research scale. The following table summarizes the available data from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Quantity |

| Aaron Chemistry | 1256345-58-0 | C10H14BClO3 | 228.48 | Not Specified | Not Specified |

| Echemi | 1256345-58-0 | C10H14BClO3 | Not Specified | Not Specified | Not Specified |

| BLD Pharm | 1256345-75-1 | Not Specified | Not Specified | Not Specified | Not Specified |

| ChemicalBook | 1256345-58-0 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Data is subject to change and should be confirmed with the respective suppliers. Purity and available quantities may vary.

Physicochemical and Safety Data

The following table outlines key physicochemical properties and safety information for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H14BClO3 | [3] |

| Molecular Weight | 228.48 g/mol | [3] |

| CAS Number | 1256345-58-0 | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |

| Storage | Store at 2-8°C | [3] |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

The synthesis of arylboronic acids is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5][6]

Materials:

-

Appropriately substituted aryl bromide (e.g., 1-bromo-3-butoxy-2-chlorobenzene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the aryl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard solution while maintaining the temperature below -60 °C.[5] After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl. Stir the mixture vigorously for 1 hour.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (like this compound) and an organohalide.[2][7][8]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system to the reaction flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Synthesis of Substituted Phenylboronic Acid

Caption: General workflow for the synthesis of a substituted phenylboronic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

- 1. books.rsc.org [books.rsc.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. aaronchem.com [aaronchem.com]

- 4. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of 3-Butoxy-2-chlorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the purity of 3-Butoxy-2-chlorophenylboronic acid, a crucial building block in modern medicinal chemistry and drug development. The accurate assessment of its purity is paramount to ensure the reliability and reproducibility of synthetic processes and the quality of active pharmaceutical ingredients (APIs). This document outlines key analytical techniques, detailed experimental protocols, and data interpretation strategies.

Introduction to Purity Analysis of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. They can also undergo protodeboronation under certain conditions. Therefore, robust analytical methods are essential to quantify the parent compound and identify potential impurities. The primary analytical techniques employed for purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques and Data Presentation

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The following table summarizes representative quantitative data obtained from these techniques.

| Analytical Technique | Parameter Measured | Typical Specification | Major Potential Impurities |

| Reversed-Phase HPLC | Purity (%) | ≥ 98.0% | 2-Chloro-3-butoxyphenol, Boroxine trimer, Starting materials |

| GC-MS (after derivatization) | Relative Purity (%) | Report | Volatile organic impurities, Residual solvents |

| ¹H NMR Spectroscopy | Structural Integrity & Impurity Identification | Conforms to structure | Boroxine, Unidentified aromatic signals |

| ¹¹B NMR Spectroscopy | Boronic Acid vs. Boroxine Content | Report | Boroxine |

| Elemental Analysis | % Carbon, % Hydrogen | ± 0.4% of theoretical | Inorganic salts |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for arylboronic acid analysis and are adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of this compound. A reversed-phase method is typically employed to handle its polar nature.

Methodology:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities. Due to the low volatility of boronic acids, derivatization is necessary.

Methodology:

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Derivatization Procedure:

-

To approximately 1 mg of this compound in a vial, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the chemical structure and the presence of impurities. ¹H, ¹³C, and ¹¹B NMR are all valuable.

¹H and ¹³C NMR Spectroscopy:

-

Solvent: Deuterated methanol (CD₃OD) is recommended to break up the boroxine trimer and provide sharper signals for the boronic acid.[1]

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CD₃OD.

-

Data Acquisition: Standard acquisition parameters for ¹H and ¹³C{¹H} NMR.

-

Interpretation: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the butoxy group and the aromatic protons. The integration of these signals can be used to estimate the relative amounts of the main component and any organic impurities. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

¹¹B NMR Spectroscopy:

-

Solvent: CD₃OD.

-

Instrument: NMR spectrometer equipped with a boron-observe probe.

-

Data Acquisition: A proton-decoupled ¹¹B NMR spectrum should be acquired.

-

Interpretation: The chemical shift in the ¹¹B NMR spectrum is indicative of the boron environment. A signal around δ 28-30 ppm is characteristic of a trigonal planar boronic acid, while the formation of a boroxine trimer will result in a broader signal at a slightly different chemical shift. The presence of a tetrahedral boronate species, formed by coordination with the solvent, may also be observed.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the key decision points.

Caption: Workflow for the purity analysis of this compound.

References

An In-depth Technical Guide to the Potential Applications of 3-Butoxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 3-Butoxy-2-chlorophenylboronic acid, a versatile building block in modern organic synthesis. While specific data for this compound is limited, its structural features—a substituted phenylboronic acid—strongly suggest its utility in a range of chemical transformations, primarily in the synthesis of complex organic molecules. This document provides an overview of its likely applications, supported by general principles and examples from analogous compounds, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This Nobel Prize-winning reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures.[1][4] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, with its reactive boronic acid group, is an ideal candidate for such transformations.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

Illustrative Suzuki-Miyaura Coupling Reaction

A general representation of the Suzuki-Miyaura coupling reaction utilizing this compound is depicted below.

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Potential Pharmaceutical and Agrochemical Synthesis

Substituted biaryl compounds are crucial scaffolds in numerous biologically active molecules.[6][7] The butoxy and chloro substituents on the phenyl ring of this compound can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting coupled products. This makes it a potentially valuable intermediate in the synthesis of novel drug candidates and agrochemicals.[2][8] For instance, boronic acids are used in the development of drugs targeting cancer and diabetes.[2]

Materials Science Applications

The versatility of the Suzuki-Miyaura reaction also extends to materials science.[2] Arylboronic acids are employed in the synthesis of conjugated polymers and other advanced materials with specific electronic and optical properties.[2] this compound could be utilized to introduce specific functionalities into polymeric structures, tailoring them for applications in electronics and coatings.[2]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: A degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio, 10 mL) is added, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table presents hypothetical, yet representative, data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are illustrative and would be expected to vary based on the specific substrates and reaction conditions.

| Entry | Aryl Bromide (R-Br) | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 78 |

Other Potential Applications

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other important chemical transformations:

-

Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling boronic acids with amines or alcohols.

-

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde to form α-amino acids.

-

Synthesis of Boronate Esters: Boronic acids can react with diols to form boronate esters, which are used as protecting groups or as more stable alternatives to boronic acids in certain coupling reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for 3-Butoxy-2-chlorophenylboronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-chlorophenylboronic acid is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of both an ortho-chloro and an ortho-butoxy group introduces significant steric hindrance and unique electronic properties to the molecule. These characteristics necessitate carefully optimized reaction conditions to achieve high coupling efficiency and yield. This document provides a detailed guide, including representative protocols and optimization strategies, for the effective use of this compound in Suzuki-Miyaura coupling reactions, a cornerstone of modern drug discovery and development. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals and agrochemicals, making efficient synthetic routes to these compounds highly sought after.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids have led to its widespread adoption. However, sterically demanding substrates, such as this compound, can present challenges, often requiring specialized catalyst systems and carefully selected reaction parameters to overcome issues like slow reaction rates and competitive side reactions, such as protodeboronation.

These application notes offer a starting point for researchers, providing a general protocol that can be adapted and optimized for specific coupling partners.

Data Presentation: Optimization of Reaction Conditions

Effective Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a representative table showcasing a hypothetical optimization study. Researchers should perform similar systematic screening to identify the optimal conditions for their specific aryl halide coupling partner.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 68 |

| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (5:1) | 85 | 24 | 45 |

| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 55 |

| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 100 | 12 | 82 |

| 6 | Pd₂(dba)₃ (1) | Buchwald G3 (2) | K₂CO₃ (3) | CPME/H₂O (10:1) | 110 | 10 | 91 |

| 7 | Pd(OAc)₂ (2) | SPhos (4) | CsF (3) | Dioxane | 100 | 12 | 62 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific aryl halide used.

Experimental Workflow

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This should be considered a starting point, and optimization of the reaction parameters is recommended.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., Buchwald G3, 2-4 mol%)

-

Base (e.g., K₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., CPME/H₂O, 10:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Cyclopentyl methyl ether and water) via syringe.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Buchwald G3, 2 mol%) and dissolve them in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered biaryl compounds, which are of significant interest in drug discovery and materials science. While its ortho-substitution pattern presents a synthetic challenge, the use of modern palladium catalysts and phosphine ligands, coupled with systematic optimization of reaction conditions, can lead to high yields of the desired coupling products. The protocols and guidelines presented in this document serve as a robust starting point for researchers to successfully employ this versatile building block in their synthetic endeavors.

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Butoxy-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2][3] However, the coupling of sterically hindered substrates, such as those with ortho-substituents like 3-butoxy-2-chlorophenylboronic acid, presents a significant challenge. The steric bulk around the reactive center can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction rates.[4][5][6]

To address these challenges, significant advancements have been made in the development of specialized palladium catalysts and ligands. Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), have proven to be highly effective for the coupling of sterically hindered aryl chlorides.[1] These ligands promote the formation of monoligated, highly reactive palladium(0) species that can readily undergo oxidative addition with challenging substrates.[1] Similarly, N-heterocyclic carbene (NHC) ligands have emerged as a robust class of ligands for sterically demanding couplings due to their strong σ-donating properties and steric bulk, which stabilize the palladium center and facilitate the catalytic cycle.[4][5]

The choice of palladium precatalyst, base, and solvent system is also critical for achieving high efficiency in these challenging reactions. Precatalysts that rapidly generate the active Pd(0) species are often preferred to minimize side reactions.[7] The selection of an appropriate base, such as potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK), and an anhydrous, polar aprotic solvent like dioxane or tetrahydrofuran (THF) is crucial for facilitating the transmetalation step and ensuring good solubility of the reaction components.[1][4]

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Using a Dialkylbiarylphosphine Ligand (e.g., SPhos)

Materials:

-

This compound

-

Aryl/heteroaryl halide (e.g., aryl bromide)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground and dried

-

Anhydrous 1,4-dioxane or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).

-

Add finely ground and dried potassium phosphate (3.0 equiv.).

-

Add anhydrous 1,4-dioxane or toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand Precatalyst

Materials:

-

This compound

-

Aryl/heteroaryl halide (e.g., aryl chloride)

-

Pd-NHC precatalyst (e.g., an acenaphthoimidazolylidene palladium complex)[4][5]

-

Potassium tert-butoxide (t-BuOK) or another strong base

-

Anhydrous 1,4-dioxane or THF

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add the Pd-NHC precatalyst (0.01-0.05 equiv., 1-5 mol%) to a dry reaction vessel.

-

Add this compound (1.5 equiv.) and the aryl/heteroaryl halide (1.0 equiv.).

-

Add the base, such as potassium tert-butoxide (2.0 equiv.).

-

Add the anhydrous solvent (e.g., 1,4-dioxane).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate.

-

Purify the residue by flash chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various sterically hindered aryl chlorides with arylboronic acids, providing a reference for expected outcomes with this compound.

| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [1] |